N-cyclopropyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Catalog No.
S12644886
CAS No.
M.F
C14H17N3OS
M. Wt
275.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopropyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thia...

Product Name

N-cyclopropyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

IUPAC Name

N-cyclopropyl-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

InChI

InChI=1S/C14H17N3OS/c1-2-5-11-12(13(18)15-10-6-7-10)19-14(16-11)17-8-3-4-9-17/h3-4,8-10H,2,5-7H2,1H3,(H,15,18)

InChI Key

ICCZAYIJUOMFNO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CC3

N-cyclopropyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound characterized by its unique structural features, which include a thiazole ring, a pyrrole moiety, and a cyclopropyl group. The compound's molecular formula is C13H15N3OSC_{13}H_{15}N_3OS, and it has a molecular weight of approximately 265.34 g/mol. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities.

The chemical reactivity of N-cyclopropyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can be explored through various synthetic pathways. Key reactions may include:

  • Nucleophilic Substitution: The thiazole nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Amide Formation: The carboxamide functional group can react with amines to form new amides, potentially leading to derivatives with altered biological activity.
  • Cyclization Reactions: The presence of the pyrrole and thiazole rings suggests potential for cyclization reactions that could yield novel compounds.

Research indicates that N-cyclopropyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exhibits significant biological activities, particularly in the realm of pharmacology. Preliminary studies suggest:

  • Antimicrobial Properties: The compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Activity: Some derivatives of thiazoles are known to exhibit anticancer properties, suggesting that this compound may have similar effects.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in disease pathways.

Synthesis of N-cyclopropyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can be achieved through several methods:

  • Condensation Reactions: Reacting cyclopropyl amines with thiazole carboxylic acids under acidic conditions can yield the desired amide.
  • Multi-step Synthesis: A stepwise approach involving the formation of the thiazole ring followed by the introduction of the cyclopropyl group and final amide formation.
  • Use of Catalysts: Employing metal catalysts to facilitate reactions that would otherwise require harsher conditions.

The applications of N-cyclopropyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide are diverse and include:

  • Pharmaceutical Development: As a lead compound in drug discovery for antimicrobial and anticancer therapies.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity against pathogens.
  • Biochemical Research: Serving as a tool in studies related to enzyme inhibition and disease mechanisms.

Interaction studies are crucial for understanding how N-cyclopropyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide interacts with biological systems:

  • Protein Binding Studies: Investigating how the compound binds to target proteins can provide insights into its mechanism of action.
  • Metabolic Studies: Understanding how the compound is metabolized in vivo can help predict its efficacy and safety profile.

Several compounds share structural features with N-cyclopropyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
4-(Cyclopropyl)thiazoleThiazole ring with cyclopropylAntimicrobial
2-(Pyrrolidinyl)thiazoleThiazole ring with pyrrolidineAnticancer
5-Carboxamide thiazolesVarious substituents on thiazoleEnzyme inhibitors

Uniqueness

N-cyclopropyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of cyclopropyl and pyrrole groups within a thiazole framework, which may enhance its biological activity compared to other similar compounds. Its potential dual action as both an antimicrobial and anticancer agent sets it apart from others in its class.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

275.10923335 g/mol

Monoisotopic Mass

275.10923335 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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